molecular formula C20H38N4O5 B12537660 L-Valyl-L-leucyl-L-alanyl-L-leucine CAS No. 798540-85-9

L-Valyl-L-leucyl-L-alanyl-L-leucine

Katalognummer: B12537660
CAS-Nummer: 798540-85-9
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: WTFFUFVTEBOXNZ-VGWMRTNUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Valyl-L-leucyl-L-alanyl-L-leucine is a tetrapeptide composed of the amino acids valine, leucine, alanine, and leucine. Peptides like this compound are known for their roles in various biological processes and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-leucyl-L-alanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

L-Valyl-L-leucyl-L-alanyl-L-leucine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into its constituent amino acids using acidic or enzymatic conditions.

    Oxidation: Oxidative modifications can occur, particularly at the side chains of amino acids like leucine.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or enzymes like pepsin.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Substitution: Amino acid derivatives and coupling reagents like DCC or DIC.

Major Products

    Hydrolysis: Valine, leucine, alanine, and leucine.

    Oxidation: Oxidized forms of the peptide or its constituent amino acids.

    Substitution: Modified peptides with different amino acid sequences.

Wissenschaftliche Forschungsanwendungen

L-Valyl-L-leucyl-L-alanyl-L-leucine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Wirkmechanismus

The mechanism of action of L-Valyl-L-leucyl-L-alanyl-L-leucine depends on its specific application. In biological systems, it may interact with receptors or enzymes, influencing cellular pathways. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • L-Alanyl-L-valine
  • L-Valyl-L-alanine
  • L-Leucyl-L-alanine

Comparison

L-Valyl-L-leucyl-L-alanyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Compared to similar peptides, it may exhibit different stability, solubility, and biological activity, making it suitable for specific research and industrial purposes.

Eigenschaften

CAS-Nummer

798540-85-9

Molekularformel

C20H38N4O5

Molekulargewicht

414.5 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C20H38N4O5/c1-10(2)8-14(23-19(27)16(21)12(5)6)18(26)22-13(7)17(25)24-15(20(28)29)9-11(3)4/h10-16H,8-9,21H2,1-7H3,(H,22,26)(H,23,27)(H,24,25)(H,28,29)/t13-,14-,15-,16-/m0/s1

InChI-Schlüssel

WTFFUFVTEBOXNZ-VGWMRTNUSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N

Kanonische SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.